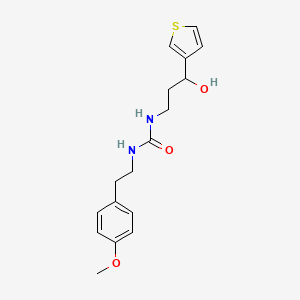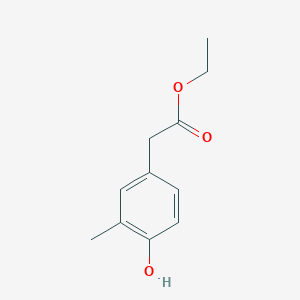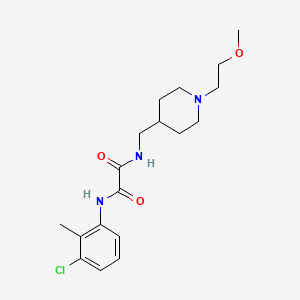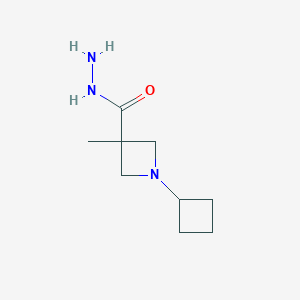
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane is used as an efficient and reusable catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, yielding high product yields in minutes using this new catalysis system (Kefayati, Asghari, & Khanjanian, 2012).
Antitumor Activity
Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, being more potent compared with the positive control 5-FU. Compounds 6 and 10 showed selective activities toward CNS, renal, and breast cancer cell lines, while compound 9 was selective towards leukemia cell lines (Al-Suwaidan et al., 2016).
Inhibitory Activities Against Cancer
4-Alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed, synthesized, and tested for their inhibitory activities against A549, MCF-7, and Hela cancer cells. Compound 4j showed the most potent inhibitory activity and may be a potential anticancer agent (Qiao et al., 2015).
Synthesis with Carbon Dioxide
An efficient protocol using cesium carbonate catalysis for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide has been developed. This method includes the synthesis of key intermediates for several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).
Crystal Structure Analysis
The crystal structure analysis of hydroquinazoline-2,5-dione reveals key insights into its molecular configuration and bonding characteristics, enhancing our understanding of its reactivity and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Analgesic and Anti-Inflammatory Activities
New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant potency in these areas (Dewangan et al., 2016).
Solvent-Free Synthesis Using CO2
Quinazoline-2,4(1H,3H)-diones were synthesized under solvent-free conditions using only carbon dioxide and a catalytic amount of base, marking a sustainable approach in chemical synthesis (Mizuno et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative that has a methyl group attached to the oxadiazole ring. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "Quinazoline-2,4-dione", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative with a methyl group attached to the oxadiazole ring", "Suitable coupling agent" ], "Reaction": [ "The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative is reacted with the suitable coupling agent to form an activated intermediate.", "The activated intermediate is then reacted with the quinazoline-2,4-dione to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1207014-46-7 |
Produktname |
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H26N4O5 |
Molekulargewicht |
450.495 |
IUPAC-Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O5/c1-4-5-8-11-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-33-21)16-12-17(31-2)14-18(13-16)32-3/h6-7,9-10,12-14H,4-5,8,11,15H2,1-3H3 |
InChI-Schlüssel |
ACDRZBUQHRWWPM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)





![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)